[3-(2-Bromophenoxy)propyl]methylamine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of [3-(2-Bromophenoxy)propyl]methylamine hydrochloride can be represented by the linear formula: C10 H14 Br N O . Cl H . The InChI code for this compound is 1S/C10H14BrNO.ClH/c1-12-7-4-8-13-10-6-3-2-5-9 (10)11;/h2-3,5-6,12H,4,7-8H2,1H3;1H .Physical and Chemical Properties Analysis
The compound has a molecular weight of 280.59 . It is a solid at room temperature .Scientific Research Applications
Neurochemistry and Neurotoxicity
Research on compounds like 3,4-Methylenedioxymethamphetamine (MDMA) focuses on their neurochemical effects and neurotoxicity, providing insights into how similar compounds might interact with the brain's serotonin system and potentially offer models for studying psychiatric and neurodegenerative disorders (McKenna & Peroutka, 1990).
Environmental Science
Studies on the occurrence, fate, and behavior of parabens in aquatic environments review how these compounds, due to their phenolic structures, interact with the environment, suggesting a framework for investigating the environmental impact of phenolic compounds, including [3-(2-Bromophenoxy)propyl]methylamine hydrochloride (Haman et al., 2015).
Pharmacology
The exploration of the clinical uses of psychostimulants provides a basis for understanding how compounds with stimulant properties might be applied in treating psychiatric disorders. This could offer a comparative perspective for assessing this compound's potential applications in similar therapeutic contexts (Chiarello & Cole, 1987).
Molecular Mechanisms and Therapeutic Potential
Research into the pharmacological properties of compounds like Chlorogenic Acid and Thymol highlights their multiple therapeutic actions, including antioxidant, anti-inflammatory, and anti-obesity properties. These studies provide models for investigating the molecular mechanisms and potential therapeutic applications of this compound in various diseases (Naveed et al., 2018; Meeran et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
3-(2-bromophenoxy)-N-methylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-12-7-4-8-13-10-6-3-2-5-9(10)11;/h2-3,5-6,12H,4,7-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFOVKZXPSBDSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=CC=CC=C1Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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